molecular formula C7H11NO2 B1596253 Guvacoline CAS No. 495-19-2

Guvacoline

Cat. No. B1596253
CAS RN: 495-19-2
M. Wt: 141.17 g/mol
InChI Key: DYPLDWLIOGXSSE-UHFFFAOYSA-N
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Description

Guvacoline is a naturally occurring alkaloid that has been found in plant species such as Peganum harmala and Areca catechu. It has been studied extensively for its potential therapeutic applications due to its ability to interact with the nervous system. In

Scientific Research Applications

Quantitative Analysis of Alkaloids

Guvacoline, alongside other alkaloids like arecoline and arecaidine, has been studied for its presence and quantification in traditional Chinese medicine, particularly in Pericarpium Arecae (PA). Using high-performance liquid chromatography (HPLC), researchers have established methods for accurate and reliable detection of these alkaloids, which is crucial for quality control and content determination in PA (Yu et al., 2016).

In Vivo Presence in Saliva

Studies have shown that guvacoline, a nootropic agent, can be detected in vivo in the saliva of betel-quid chewers. This discovery was made using liquid-chromatography ion trap mass spectrometry, demonstrating guvacoline's presence in abundance in the aqueous extract with added lime (Kadi et al., 2013).

Analysis in Hair Samples

Guvacoline has also been analyzed in the hair samples of betel nut abusers, using advanced techniques like ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. This method helps document long-term exposure to guvacoline, providing insights into the dietary habits of certain populations (Gheddar et al., 2019).

Potential Action on Schizophrenia Symptoms

Research has suggested that guvacoline, as part of the betel alkaloids, might have a potential action on the symptoms of schizophrenia. A review of clinical literature data has indicated that high consumption of betel (which contains guvacoline) could be associated with lower positive symptoms in schizophrenia (Coppola & Mondola, 2012).

Cytotoxic and Genotoxic Effects Study

Although this study involves aspects outside the specified exclusion criteria (drug side effects), it's notable that research has been conducted on the cytotoxic and genotoxic effects of guvacoline and other areca nut-related compounds on human buccal epithelial cells. This research helps in understanding the pathobiological effects linked with betel quid chewing, which is relevant to oral cancer development (Sundqvist et al., 1989).

Future Directions

: Metabolism of the areca alkaloids - Europe PMC

properties

IUPAC Name

methyl 1,2,3,6-tetrahydropyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h3,8H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPLDWLIOGXSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197805
Record name Norarecoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guvacoline

CAS RN

495-19-2
Record name Guvacoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norarecoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norarecoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUVACOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT3OF85P98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Arecoline (39.5 g, 0.25 mol) was dissolved in dry toluene (20 ml). 1-Chloroethyl chloroformate (30.5 ml) was added slowly at 0-5° C. The mixture was heated at 80° C. for 2 h, cooled to room temperature, filtered and evaporated to dryness in vacuo. The residue was dissolved in methylene chloride (400 ml) and extracted with 10% aqueous sodium carbonate. The organic layer was dried over magnesium sulfate, filtered and evaporated to dryness to give methyl 1,2,5,6-tetrahydropyridine-3-carboxylate (Yield: 30.5 g, 85%). Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate (1.1 g, 7.8 mmol) was dissolved in methylene chloride (20 ml) and cooled to -15° C. Triethyl amine (2.2 ml, 15,8 mmol) and a solution of benzyl chloroformate (1.2 ml, 8,4 mmol) in methylene chloride (10 ml) were added. Stirring at room temperature for 1.5 h followed by evaporation to dryness. The residue was dissolved in methylene chloride and extracted with water two times. The organic layer separated, dried and evaporated to dryness in vacuo to give methyl 1-benzyloxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylate as an oil (Yield: 2.0 g, 92%).
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,080
Citations
DA Lomov, MG Abramyants, OO Zaporozhets… - Russian Journal of …, 2022 - Springer
The reaction of nicotinic acid ethyl ester with phenacyl bromides containing electron-donating substituents in the benzene ring afforded the corresponding quaternary pyridinium salts …
Number of citations: 2 link.springer.com
AA Kadi, MW Attwa… - European Journal of …, 2013 - journals.sagepub.com
… and guvacoline in vivo in saliva of a “betel-quid” chewer using liquid-chromatography ion trap mass spectrometry. In this paper, we provide evidence that guvacoline … that guvacoline is …
Number of citations: 9 journals.sagepub.com
L Gheddar, FX Ricaut, A Ameline, E Feisthauer… - … Analytique et Clinique, 2019 - Elsevier
… There was no correlation between concentrations of arecoline and arecaidine (ratio arecaidine/arecoline from 0.01 to 0.18) and guvacoline and guvacine (ratio guvacine/guvacoline …
Number of citations: 0 www.sciencedirect.com
W Peng, YJ Liu, CB Zhao, XS Huang, N Wu… - Tropical Journal of …, 2015 - ajol.info
… According to the results of the present investigation, three alkaloids - arecoline, guvacoline and homoarecoline – possess good solubility at pH 1.0, 5.0, and 7.0, which indicates that …
Number of citations: 35 www.ajol.info
L Gheddar, FX Ricaut, A Ameline… - Journal of Analytical …, 2020 - academic.oup.com
… guvacoline. Measured concentrations were in the range 60 pg/mg to 18 ng/mg for arecoline (n = 19), 14 pg/mg to 2.5 ng/mg for guvacoline (n … ), arecoline and guvacoline are hydrolyzed …
Number of citations: 13 academic.oup.com
K Sundqvist, Y Liu, J Nair, H Bartsch, K Arvidson… - Cancer research, 1989 - AACR
Because betel quid chewing has been linked to the development of oral cancer, pathobiological effects of an aqueous areca nut extract, four areca nut alkaloids (arecoline, guvacoline, …
Number of citations: 213 aacrjournals.org
P Siregar, G Audira, AL Castillo, MJM Roldan… - Biomedicine & …, 2022 - Elsevier
… , guvacoline treatment also caused abnormalities in zebrafish social behaviors. Furthermore, the fish displayed abnormal exploratory behaviors after being exposed to guvacoline. …
Number of citations: 3 www.sciencedirect.com
V Jain, A Garg, M Parascandola… - Journal of agricultural …, 2017 - ACS Publications
… Due to unavailability of isotope labeled guvacine and guvacoline, arecaidine-D 5 was used as an internal standard for guvacine, and arecoline-D 5 was used for guvacoline. Accuracy …
Number of citations: 70 pubs.acs.org
AA Franke, AJ Mendez, JF Lai, C Arat-Cabading… - Food and Chemical …, 2015 - Elsevier
Betel nut chewing causes cancer in humans, including strong associations with head and neck cancer in Guam. In the search for biomarkers of betel chewing we sought to identify …
Number of citations: 37 www.sciencedirect.com
AA Franke, X Li, JF Lai - Drug testing and analysis, 2016 - Wiley Online Library
… others previously and include arecoline and guvacoline, their hydrolysis products arecaidine … the diagnostically valuable alkaloids arecoline, guvacoline, guvacine, and arecaidine in the …

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